ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimido[1,2-a]benzimidazole core, which is known for its significant biological and pharmacological activities. The presence of multiple functional groups, including a pyridine ring, a benzimidazole moiety, and an ester group, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis One common method starts with the preparation of the pyrimido[1,2-a]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
For instance, the synthesis might begin with the condensation of 2-aminobenzimidazole with a pyridine derivative, followed by cyclization to form the pyrimido[1,2-a]benzimidazole core. The final steps would involve the acetylation of the core structure and the esterification with ethyl 4-aminobenzoate under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential pharmacological activities, it is investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimido[1,2-a]benzimidazole core is known to interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate can be compared with other heterocyclic compounds, such as:
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which contain the benzimidazole moiety, are widely used in medicine for their antiulcer and antiparasitic properties.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6) are essential in biological systems and have various therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21N5O4 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H21N5O4/c1-2-35-25(34)17-9-11-19(12-10-17)28-23(32)16-30-21-7-3-4-8-22(21)31-24(33)14-20(29-26(30)31)18-6-5-13-27-15-18/h3-15H,2,16H2,1H3,(H,28,32) |
InChI Key |
HINBMSVPTNNDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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